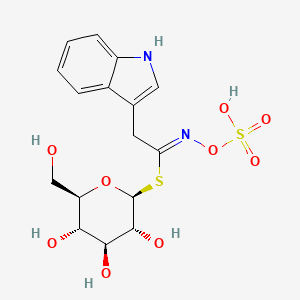

3-Indolylmethyl glucosinolate

Description

Structure

2D Structure

Propriétés

Numéro CAS |

4356-52-9 |

|---|---|

Formule moléculaire |

C16H20N2O9S2 |

Poids moléculaire |

448.5 g/mol |

Nom IUPAC |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-(1H-indol-3-yl)-N-sulfooxyethanimidothioate |

InChI |

InChI=1S/C16H20N2O9S2/c19-7-11-13(20)14(21)15(22)16(26-11)28-12(18-27-29(23,24)25)5-8-6-17-10-4-2-1-3-9(8)10/h1-4,6,11,13-17,19-22H,5,7H2,(H,23,24,25)/b18-12-/t11-,13-,14+,15-,16+/m1/s1 |

Clé InChI |

DNDNWOWHUWNBCK-PIAXYHQTSA-N |

SMILES isomérique |

C1=CC=C2C(=C1)C(=CN2)C/C(=N/OS(=O)(=O)O)/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

SMILES canonique |

C1=CC=C2C(=C1)C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O |

Synonymes |

3-indolylmethylglucosinolate glucobrassicin indol-3-ylmethyl glucosinolate |

Origine du produit |

United States |

Glucobrassicin Biosynthesis Pathway and Genetic Regulation

Tryptophan-Dependent Biosynthetic Pathway

The journey from a simple amino acid to the complex structure of glucobrassicin involves a series of enzymatic conversions, starting with tryptophan. This pathway is a prime example of how plants synthesize secondary metabolites for defense and signaling. pnas.orgfrontiersin.org

Initial Amino Acid Conversion

The biosynthesis of glucobrassicin is initiated from the amino acid L-tryptophan. wikipedia.org The first committed step is the conversion of tryptophan to indole-3-acetaldoxime (IAOx). pnas.orgplos.org This reaction is a critical control point, channeling tryptophan into the production of indole (B1671886) glucosinolates. pnas.orgnih.gov

Core Structure Formation

Following the initial conversion, IAOx undergoes further transformations to form the core glucosinolate structure. It is first converted to an S-alkylthiohydroximate derivative through a conjugation process involving glutathione. wikipedia.org A subsequent cleavage by a carbon-sulfur lyase results in a free thiol. wikipedia.org This intermediate is then glucosylated, where a glucose molecule is attached via a thioether linkage to form desulfoglucobrassicin. wikipedia.orgresearchgate.net

Side-Chain Modifications

The final step in the biosynthesis of glucobrassicin is the sulfation of the desulfoglucobrassicin intermediate. wikipedia.orgresearchgate.net This reaction is catalyzed by a sulfotransferase, which adds a sulfate (B86663) group to the hydroximate, completing the formation of glucobrassicin. wikipedia.orguniprot.org Further modifications of the glucobrassicin molecule can lead to the formation of various derivatives, such as neoglucobrassicin (B1238046) (1-methoxyglucobrassicin). wikipedia.org

Key Enzymes and Gene Families in Glucobrassicin Biosynthesis

The entire biosynthetic pathway of glucobrassicin is orchestrated by a specific set of enzymes, each encoded by particular gene families. The regulation of these genes is crucial for controlling the levels of glucobrassicin in the plant.

Cytochrome P450 Monooxygenases (e.g., CYP79B2, CYP79B3, CYP83B1)

Cytochrome P450 monooxygenases are a superfamily of enzymes that play a pivotal role in the biosynthesis of glucobrassicin.

CYP79B2 and CYP79B3: These two enzymes are responsible for the initial conversion of tryptophan to indole-3-acetaldoxime (IAOx). pnas.orgplos.orggenome.jp They function redundantly, meaning that if one is non-functional, the other can still carry out the reaction. pnas.org Overexpression of CYP79B2 has been shown to increase the accumulation of indole glucosinolates, including glucobrassicin. plos.orgfrontiersin.org

CYP83B1: This enzyme catalyzes the next step in the pathway, the conversion of IAOx to a reactive intermediate, proposed to be 1-aci-nitro-2-indolyl-ethane. wikipedia.orgnih.gov This step is critical as it commits IAOx to the glucosinolate pathway. nih.gov Knockout of the CYP83B1 gene leads to an accumulation of IAOx, which can then be shunted into the auxin biosynthesis pathway, resulting in developmental changes in the plant. nih.govnih.gov

The following table summarizes the key cytochrome P450 enzymes and their functions in glucobrassicin biosynthesis:

| Enzyme Family | Specific Enzymes | Substrate | Product | Function in Pathway |

| Cytochrome P450 | CYP79B2, CYP79B3 | L-Tryptophan | Indole-3-acetaldoxime (IAOx) | Initial conversion of the precursor amino acid. pnas.orgplos.org |

| Cytochrome P450 | CYP83B1 | Indole-3-acetaldoxime (IAOx) | 1-aci-nitro-2-indolyl-ethane (proposed) | Commits IAOx to the glucosinolate biosynthetic pathway. wikipedia.orgnih.gov |

Sulfotransferases (e.g., SOT16)

Sulfotransferases are responsible for the final step in the core glucosinolate biosynthesis, the sulfation of the desulfoglucosinolate precursor.

SOT16: This cytosolic sulfotransferase specifically catalyzes the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenylyl sulfate (PAPS), to desulfoglucobrassicin, forming glucobrassicin. researchgate.netuniprot.orgmdpi.com Research has shown that SOT16 has a preference for desulfo-indol-3-yl methyl glucosinolate, the direct precursor to glucobrassicin. uniprot.org The activity of SOT16 is a key determinant of the final concentration of glucobrassicin in the plant. mdpi.com

The table below details the role of SOT16 in the final step of glucobrassicin formation:

| Enzyme Family | Specific Enzyme | Substrate | Product | Function in Pathway |

| Sulfotransferase | SOT16 | Desulfoglucobrassicin | Glucobrassicin | Final sulfation step to form the active glucosinolate. researchgate.netuniprot.org |

Methylthioalkylmalate Synthases (MAMs)

Methylthioalkylmalate synthases (MAMs) are pivotal enzymes in the biosynthesis of aliphatic glucosinolates, which are derived from the amino acid methionine. mdpi.commdpi.com Their primary role is to catalyze the condensation of an acetyl-CoA with a 2-oxo acid, a critical step in the chain elongation process that extends the amino acid side chain. mdpi.comrevista-agroproductividad.orgnih.gov This elongation is what generates the structural diversity seen in aliphatic glucosinolates. researchgate.net The main genes in Arabidopsis thaliana responsible for this are MAM1 and MAM3. researchgate.net MAM1 is primarily involved in producing short-chained aliphatic glucosinolates, while MAM3 contributes to the synthesis of long-chained versions. researchgate.net

While glucobrassicin is an indole glucosinolate derived from tryptophan and does not undergo this specific chain-elongation process, the study of MAMs is crucial for understanding the evolutionary and genetic framework of glucosinolate biosynthesis as a whole. frontiersin.orgfrontiersin.org The MAM enzymes are believed to have evolved from isopropylmalate synthase (IPMS), an enzyme involved in leucine (B10760876) biosynthesis. researchgate.netportlandpress.com This evolutionary link highlights how enzymes from primary metabolism can be recruited and adapted to create novel secondary metabolic pathways. mdpi.com Therefore, the regulation and function of MAMs in the aliphatic pathway provide a valuable model for the genetic architecture controlling the production of all glucosinolates, including glucobrassicin.

Transcriptional Regulation of Glucobrassicin Biosynthesis

The production of glucobrassicin is meticulously controlled at the gene expression level by a sophisticated network of transcription factors. This regulation allows the plant to manage the synthesis of this important compound in response to developmental stages and environmental triggers.

MYB Transcription Factors (e.g., MYB34, MYB51, MYB122, ATR1)

A key group of regulators belongs to the R2R3-MYB family of transcription factors. mdpi.comnih.gov In Arabidopsis, three specific MYB factors—MYB34, MYB51, and MYB122—are recognized as the principal activators of indole glucosinolate biosynthesis. mdpi.comnih.govoup.com These transcription factors work in a coordinated and somewhat redundant fashion to switch on the genes required for the glucobrassicin pathway, such as CYP79B2 and CYP79B3, which catalyze the initial conversion of tryptophan. frontiersin.orgplos.org

Research has shown that these MYB factors have distinct but overlapping functions:

MYB34 (ATR1) : This factor is a key regulator of indole glucosinolate biosynthesis, particularly in the roots. nih.govashs.orgresearchgate.net Its expression is triggered by hormones like abscisic acid (ABA) and jasmonate (JA), linking glucobrassicin production to stress responses. frontiersin.orgnih.gov

MYB51 : This factor predominantly controls glucobrassicin synthesis in the shoots. nih.govresearchgate.net It is the main regulator responding to salicylic (B10762653) acid (SA) and ethylene (B1197577) (ET) signals, which are often associated with pathogen defense. frontiersin.orgnih.gov

The collective action of these three MYB factors is essential; a triple mutant lacking all three genes is completely devoid of indole glucosinolates, demonstrating their indispensable role. nih.govresearchgate.net

Table 1: Key MYB Transcription Factors in Glucobrassicin Regulation

| Transcription Factor | Primary Location of Action | Key Inducing Hormones | Primary Function |

| MYB34 (ATR1) | Roots | Abscisic Acid (ABA), Jasmonate (JA) | Key regulator of indole glucosinolate biosynthesis, especially in response to ABA and JA signaling. nih.govresearchgate.net |

| MYB51 | Shoots | Salicylic Acid (SA), Ethylene (ET) | Central regulator of indole glucosinolate synthesis in response to SA and ET signaling. nih.govresearchgate.net |

| MYB122 | General | Jasmonate (JA), Ethylene (ET) | Plays an accessory or minor role in the biosynthesis of indole glucosinolates. nih.govresearchgate.net |

Circadian Clock Genes (e.g., BrGI)

The synthesis of glucobrassicin is not constant but follows a daily rhythm, a process governed by the plant's internal circadian clock. nih.gov This allows the plant to anticipate and respond to predictable daily changes, such as the activity patterns of herbivores. nih.gov In Brassica rapa, the gene GIGANTEA (BrGI), a central component of the circadian clock, has been shown to be integral to this regulation. nih.govresearchgate.net

Studies have demonstrated that suppression of the BrGI gene leads to a significant reduction in the content of glucobrassicin and other glucosinolates. nih.gov The expression of BrGI and key biosynthetic genes in the glucobrassicin pathway show diurnal oscillations, indicating that the circadian clock directly influences their transcription. nih.gov This rhythmic control ensures that defense compounds like glucobrassicin are produced at times when they are most likely to be needed, optimizing the plant's allocation of resources between growth and defense. nih.gov

SHI-Related Sequence (SRS) Transcription Factors

SHI-Related Sequence (SRS) transcription factors are a family of plant-specific proteins known to be involved in various aspects of plant growth and development, including hormone biosynthesis. researchgate.netgao-lab.org They contain a characteristic RING-like zinc finger domain. gao-lab.org While their direct role in regulating glucobrassicin is still under investigation, their connection to auxin (IAA) biosynthesis is significant. Both glucobrassicin and auxin are derived from the same precursor, tryptophan, creating a metabolic branch point. frontiersin.org Because SRS factors can influence auxin pathways, it is plausible they indirectly affect glucobrassicin levels by modulating the amount of tryptophan available for its synthesis. Furthermore, the expression of SRS genes has been observed to change under abiotic stress conditions, which also influences glucobrassicin content, suggesting a potential role in stress-response networks. researchgate.netresearchgate.net

Quantitative Trait Loci (QTLs) for Glucobrassicin Content

The variation in glucobrassicin levels among different plant varieties is a complex trait controlled by multiple genes. Quantitative Trait Locus (QTL) analysis is a genetic mapping technique used to identify the specific regions on chromosomes that are associated with this variation. mdpi.comnih.govcabidigitallibrary.org

Numerous studies in Brassica species have successfully identified QTLs for glucobrassicin content. For instance, in Brassica napus, QTLs have been located on chromosomes A01, A07, and C04, with the locus on A07 explaining a significant portion of the phenotypic variation. mdpi.comnih.gov In Brassica oleracea, QTLs for glucobrassicin have been identified on chromosome 8. koreascience.kr Often, these identified QTL regions contain the very regulatory genes known to control the pathway, such as the MYB transcription factors. plos.org Identifying these QTLs is of great interest for crop breeding, as it provides molecular markers that can be used to select for plants with desired levels of glucobrassicin, either for enhanced pest resistance or improved nutritional quality. mdpi.comnih.gov

Table 2: Examples of Identified QTLs for Glucobrassicin Content

| Species | Chromosome Location | Reference |

| Brassica napus | A07 | mdpi.comnih.gov |

| Brassica oleracea | C8 | koreascience.kr |

| Brassica oleracea | Co-localized with a QTL for glucoraphanin (B191350) degradation | nih.gov |

Metabolic Interconnections with Primary Metabolism

The biosynthesis of glucobrassicin is deeply embedded within the plant's primary metabolism, relying on precursors and energy supplied by fundamental cellular processes. The most critical link is to the metabolism of the amino acid tryptophan. wikipedia.orgmdpi.com Tryptophan is the direct molecular starting point not only for glucobrassicin but also for the essential plant hormone auxin (indole-3-acetic acid, IAA) and other secondary compounds. frontiersin.orgresearchgate.net

This places the conversion of tryptophan at a crucial metabolic crossroads, where its fate is determined by the competing demands for growth (auxin) and defense (glucobrassicin). The allocation of tryptophan between these pathways is tightly regulated. For example, high levels of auxin can create a feedback loop that represses the genes responsible for tryptophan synthesis, thereby limiting the substrate available for glucobrassicin production. nih.gov

Glucobrassicin Catabolism and Derivative Formation in Plant Systems

Myrosinase-Mediated Hydrolysis of Glucobrassicin

The breakdown of glucobrassicin is triggered when the enzyme myrosinase comes into contact with its substrate, which occurs when plant cells are damaged. In intact plant tissue, glucobrassicin and myrosinase are physically separated within the cell, stored in vacuoles and different compartments, respectively.

Myrosinase (β-thioglucosidase, E.C. 3.2.1.147) is the key enzyme that initiates the hydrolysis of glucosinolates. Its primary function is to cleave the β-thioglucosidic bond of glucobrassicin. This enzymatic action releases a glucose molecule and an unstable aglycone intermediate. The activity of myrosinase is crucial for the plant's defense system against herbivores and pathogens by producing toxic breakdown products.

The myrosinase-catalyzed hydrolysis of glucobrassicin yields a molecule of β-D-glucose and an unstable aglycone intermediate, specifically a thiohydroximate-O-sulfonate. This aglycone is highly transient and immediately undergoes a spontaneous chemical rearrangement known as the Lossen rearrangement. This rearrangement involves the elimination of a sulfate (B86663) ion, leading to the formation of indol-3-ylmethylisothiocyanate. This isothiocyanate is also highly unstable and serves as the precursor to several downstream products.

Role of Myrosinase (β-Thioglucosidase)

Downstream Breakdown Products

The unstable indol-3-ylmethylisothiocyanate can follow several reaction pathways, leading to a variety of end products. The specific products formed depend on various factors, including pH, the presence of specifier proteins, and other cofactors.

Under neutral pH conditions, the unstable indol-3-ylmethylisothiocyanate readily reacts with water. This reaction leads to the formation of indole-3-carbinol (B1674136) (I3C) and a thiocyanate (B1210189) ion. I3C is one of the most studied breakdown products of glucobrassicin. However, it is important to note that I3C is not always the dominant degradation product when glucobrassicin breakdown occurs in crushed plant tissue, as other pathways can be favored.

An alternative pathway for the breakdown of the glucobrassicin aglycone leads to the formation of indole-3-acetonitrile (B3204565) (IAN). The formation of IAN is not a spontaneous process but is directed by the action of specifier proteins. Specifically, Nitrile-Specifier Proteins (NSPs) promote the formation of simple nitriles like IAN from the aglycone intermediate, diverting the reaction away from isothiocyanate and subsequent I3C formation. Epithiospecifier Proteins (ESPs) can also contribute to IAN generation. This pathway is significant as IAN can be subsequently converted to the plant hormone indole-3-acetic acid (IAA) by nitrilase enzymes.

| Protein | Type | Function | Primary Product(s) Influenced |

|---|---|---|---|

| Myrosinase | Enzyme (β-Thioglucosidase) | Catalyzes the initial hydrolysis of the thioglucosidic bond in glucobrassicin. | Unstable Aglycone |

| Nitrile-Specifier Protein (NSP) | Specifier Protein | Diverts aglycone breakdown towards simple nitrile formation. | Indole-3-Acetonitrile (IAN) |

| Epithiospecifier Protein (ESP) | Specifier Protein | Can promote the formation of nitriles from aglycones that lack a terminal double bond. | Indole-3-Acetonitrile (IAN) |

Ascorbigen (B190622) and Other Condensation Products

Upon enzymatic hydrolysis by myrosinase, glucobrassicin yields an unstable aglycone, indol-3-ylmethylisothiocyanate, which rapidly converts to indole-3-carbinol (I3C). mdpi.comresearchgate.net This highly reactive I3C molecule serves as a precursor for various condensation products. One of the most significant is ascorbigen, which is formed through a non-enzymatic reaction between indole-3-carbinol and L-ascorbic acid (vitamin C). nih.gov This reaction is particularly favored in acidic conditions, such as those that occur during the fermentation of cabbage or in the stomach. researchgate.net The formation of ascorbigen is dependent on factors like pH and temperature, and it is considered a major indole-derived compound in Brassica vegetables. nih.govresearchgate.net Studies have shown that the amount of glucobrassicin in the plant tissue is often the limiting factor for ascorbigen formation. researchgate.net

Under acidic conditions, indole-3-carbinol can also undergo self-condensation reactions. The primary product of this process is 3,3'-diindolylmethane (B526164) (DIM). researchgate.netakjournals.commostwiedzy.pl Other, more complex oligomeric products, such as linear and cyclic trimers and indolo[3,2-b]carbazole (B1211750) (ICZ), can also be formed, though typically in much smaller quantities. researchgate.netmostwiedzy.pl

Key Condensation Products of Glucobrassicin Breakdown

| Product | Precursors | Formation Conditions | Reference |

|---|---|---|---|

| Ascorbigen | Indole-3-carbinol + L-Ascorbic Acid | Spontaneous reaction, favored by acidic pH. | researchgate.netnih.gov |

| 3,3'-Diindolylmethane (DIM) | Indole-3-carbinol (self-condensation) | Acidic conditions (e.g., stomach). Major condensation product. | researchgate.netakjournals.com |

| Indolo[3,2-b]carbazole (ICZ) | Indole-3-carbinol | Formed in trace amounts under acidic conditions. | researchgate.netmostwiedzy.pl |

Isothiocyanate and Nitrile Formation Pathways

The catabolism of glucobrassicin is initiated by the enzyme myrosinase, which is released upon plant tissue damage. mdpi.com This hydrolysis cleaves the glucose moiety, producing an unstable aglycone intermediate. nih.govfrontiersin.org At a neutral pH, this intermediate is expected to rearrange via a Lossen-type reaction to form indol-3-ylmethylisothiocyanate. mdpi.comiarc.fr However, this specific isothiocyanate is highly unstable and has not been directly detected; instead, it rapidly converts to other products, primarily indole-3-carbinol. mdpi.comwikipedia.org

Alternatively, the hydrolysis of glucobrassicin can be directed towards the formation of a simple nitrile, indole-3-acetonitrile (IAN). researchgate.netresearchgate.net This pathway is favored under specific conditions. In vitro, the formation of nitriles is promoted by acidic pH (pH 3-5) and the presence of ferrous ions (Fe²⁺). mdpi.comsrce.hr In vivo, the production of indole-3-acetonitrile is largely directed by the activity of specific proteins. mdpi.comnih.gov This nitrile can serve as a precursor for the plant hormone indole-3-acetic acid (IAA), linking glucosinolate metabolism to plant growth regulation. nih.govresearchgate.net

Influence of Specifier Proteins on Hydrolysis Products

The outcome of glucobrassicin hydrolysis is not solely dependent on pH and cofactors but is significantly modulated by a class of non-catalytic proteins known as specifier proteins. sci-hub.seannualreviews.org These proteins interact with the unstable aglycone intermediate, directing its rearrangement toward specific end products.

The Epithiospecifier Protein (ESP) diverts the hydrolysis of glucosinolates away from isothiocyanate formation. frontiersin.orgsci-hub.se In the case of glucobrassicin, which is a non-alkenyl glucosinolate, the presence of active ESP promotes the formation of the simple nitrile, indole-3-acetonitrile, at the expense of indole-3-carbinol. mdpi.comfrontiersin.orgmdpi.com The activity of ESP is dependent on the presence of ferrous iron (Fe²⁺) as an essential cofactor. srce.hrsci-hub.se The presence of ESP can therefore significantly alter the profile of bioactive compounds produced upon tissue damage, favoring nitrile production over isothiocyanate-derived products. nih.govfrontiersin.org

The Epithiospecifier Modifier (ESM) protein, specifically ESM1, acts antagonistically to ESP. mdpi.commdpi.com The presence of ESM interferes with or inhibits ESP activity, thereby promoting the default hydrolysis pathway that leads to the formation of isothiocyanates. annualreviews.orgnih.gov In the context of glucobrassicin, active ESM would therefore increase the yield of the unstable indol-3-ylmethylisothiocyanate and its subsequent product, indole-3-carbinol, by preventing the ESP-mediated shift towards indole-3-acetonitrile. mostwiedzy.plmdpi.com This interplay between ESP and ESM proteins provides a sophisticated regulatory mechanism for plants to control the specific nature of their chemical defenses.

Influence of Specifier Proteins on Glucobrassicin Hydrolysis

| Condition | Primary Product | Mechanism | Reference |

|---|---|---|---|

| Myrosinase only (neutral pH) | Indole-3-carbinol (via unstable isothiocyanate) | Spontaneous rearrangement of the aglycone. | mdpi.comiarc.fr |

| Myrosinase + ESP | Indole-3-acetonitrile | ESP diverts the reaction from isothiocyanate to nitrile formation. | frontiersin.orgmdpi.com |

| Myrosinase + ESP + ESM | Indole-3-carbinol | ESM antagonizes ESP activity, favoring the isothiocyanate pathway. | mdpi.comannualreviews.org |

Epithiospecifier Protein (ESP) Activity

Formation of Modified Glucobrassicin Derivatives (e.g., 4-methoxyglucobrassicin (B122029), neoglucobrassicin (B1238046), 4-hydroxyglucobrassicin)

In addition to glucobrassicin itself, cruciferous plants synthesize a range of structurally related indole (B1671886) glucosinolates through secondary modification of the parent molecule. iarc.frresearchgate.net These derivatives are often as prevalent as glucobrassicin in various Brassica species. wikipedia.org The most common modified indole glucosinolates include:

4-methoxyglucobrassicin: This derivative is formed by the hydroxylation of the glucobrassicin indole ring at the 4-position, followed by O-methylation. The initial hydroxylation step is mediated by the cytochrome P450 enzyme CYP81F2. Its production in plants can be induced by signaling molecules like jasmonic acid.

Neoglucobrassicin (1-methoxyglucobrassicin): This isomer is also biosynthesized from glucobrassicin. Like 4-methoxyglucobrassicin, its formation involves hydroxylation and subsequent methylation, but at the 1-position (the indole nitrogen) of the ring system. iarc.fracs.org It is a common glucosinolate found in many Brassica vegetables, including broccoli and Chinese cabbage. nih.govpatientresearcher.comnih.gov

4-hydroxyglucobrassicin (B1195005): As its name suggests, this compound is an intermediate in the biosynthesis of 4-methoxyglucobrassicin, resulting from the hydroxylation of the indole ring at the 4-position without subsequent methylation. acs.org It has been identified in several Brassica species, including cauliflower and kale. iarc.frsemanticscholar.orgnih.gov

These modifications to the indole ring alter the chemical properties of the glucosinolate and its subsequent breakdown products, which can influence the plant's defense capabilities. mdpi.com

Common Modified Indole Glucobrassicin Derivatives

| Compound Name | Systematic Name | Structural Modification from Glucobrassicin | Reference |

|---|---|---|---|

| 4-methoxyglucobrassicin | 4-methoxyindol-3-ylmethylglucosinolate | Methoxy (-OCH₃) group at position 4 of the indole ring. | iarc.fr |

| Neoglucobrassicin | 1-methoxyindol-3-ylmethylglucosinolate | Methoxy (-OCH₃) group at position 1 (indole nitrogen) of the indole ring. | iarc.frwikipedia.org |

| 4-hydroxyglucobrassicin | 4-hydroxyindol-3-ylmethylglucosinolate | Hydroxy (-OH) group at position 4 of the indole ring. | iarc.frnih.gov |

Physiological and Molecular Roles of Glucobrassicin in Plants

Glucobrassicin in Plant Defense Mechanisms

Plants have evolved sophisticated defense systems to counteract threats from their environment. A key component of this defense in cruciferous plants is the glucosinolate-myrosinase system, often referred to as the "mustard oil bomb". frontiersin.orgmdpi.com Glucosinolates, such as glucobrassicin, are stored separately from the enzyme myrosinase within plant cells. frontiersin.orgwur.nl When plant tissue is damaged by herbivores or pathogens, the two components mix, triggering the hydrolysis of glucosinolates into various biologically active, and often toxic, breakdown products. frontiersin.orgmdpi.comcabidigitallibrary.org

Against Herbivorous Insects (Generalists and Specialists)

The breakdown products of glucobrassicin are pivotal in deterring insect herbivores. mdpi.com Upon herbivory, the hydrolysis of glucobrassicin leads to the formation of unstable isothiocyanates, which rapidly convert into other compounds like indole-3-carbinol (B1674136) and indole-3-acetonitrile (B3204565). wikipedia.orgresearchgate.net These products can be toxic or act as feeding deterrents to many generalist insects. mdpi.comcabidigitallibrary.org For instance, studies on Arabidopsis thaliana have shown that the indole (B1671886) glucosinolate pathway, which produces glucobrassicin, is essential for defense against the generalist herbivore two-spotted spider mite (Tetranychus urticae). nih.gov Research indicates that while intact glucosinolates may have some deterrent effect, their breakdown by myrosinases is crucial for hindering oviposition by these mites. cabidigitallibrary.orgnih.gov

However, the relationship between glucobrassicin and specialist insects, which have co-evolved with their host plants, is more complex. Some specialist herbivores are not only tolerant to glucosinolates but also use them as cues for locating host plants and stimulating feeding and egg-laying. cabidigitallibrary.orgresearchgate.net For example, glucobrassicin is a known oviposition stimulant for cabbage white butterflies like Pieris rapae and Pieris brassicae. wikipedia.org Furthermore, some specialist insects have developed mechanisms to detoxify glucosinolate breakdown products or even sequester the intact glucosinolates for their own defense against predators. nih.gov

| Herbivore Type | Interaction with Glucobrassicin/Breakdown Products | Observed Effect | References |

|---|---|---|---|

| Generalist (e.g., Tetranychus urticae) | Deterrence and toxicity of breakdown products | Reduced feeding and oviposition | nih.gov |

| Generalist (e.g., Spodoptera littoralis, Mamestra brassicae) | Inhibition by breakdown products | Reduced larval growth | frontiersin.org |

| Specialist (e.g., Pieris rapae, Pieris brassicae) | Oviposition stimulant | Attraction and egg-laying | wikipedia.org |

| Specialist (e.g., Athalia rosae) | Sequestration of intact glucosinolates | Use for own defense | nih.gov |

Against Microbial Pathogens (Bacteria and Fungi)

Glucobrassicin and its derivatives are integral to the plant's defense against a broad spectrum of microbial pathogens. nih.gov The accumulation of indole glucosinolates, including glucobrassicin, has been observed in response to infection by various fungi and bacteria. plos.orgnih.gov

Research has shown that the hydrolysis products of glucobrassicin can inhibit the growth of pathogenic bacteria. nih.govcsic.es For example, in vitro studies have demonstrated the antibacterial activity of glucobrassicin hydrolysis products against Xanthomonas campestris pv. campestris, a significant pathogen of Brassica crops. nih.govapsnet.org Specifically, the indolic glucosinolate glucobrassicin was found to be inhibitory to infection by this bacterium. nih.govapsnet.org Similarly, glucobrassicin was identified as one of the most effective compounds against different isolates of Pseudomonas syringae pv. maculicola, another bacterial pathogen of Brassicas. csic.es

The defense role of glucobrassicin also extends to fungal pathogens. Increased levels of indole glucosinolates are associated with resistance to necrotrophic fungi like Sclerotinia sclerotiorum and Plectosphaerella cucumerina. plos.orgnih.gov However, the effectiveness can be pathogen-specific. While indole glucosinolate hydrolysis products are involved in defense against the generalist fungus Botrytis cinerea, the specialist fungus Alternaria brassicicola appears to have adapted to these compounds. mdpi.complos.org Interestingly, some pathogenic fungi like Rhizoctonia solani and Sclerotinia sclerotiorum can metabolize the desulfo-derivatives of glucobrassicin into other compounds, while the host-selective fungus Alternaria brassicicola cannot. researchgate.net

| Pathogen Type | Pathogen Species | Effect of Glucobrassicin/Derivatives | References |

|---|---|---|---|

| Bacteria | Xanthomonas campestris pv. campestris | Inhibitory to infection | nih.govapsnet.org |

| Pseudomonas syringae pv. maculicola | Effective in inhibiting growth | csic.es | |

| Fungi | Sclerotinia sclerotiorum | Increased resistance with higher indole glucosinolate levels | plos.orgnih.gov |

| Botrytis cinerea | Hydrolysis products involved in defense | plos.org | |

| Alternaria brassicicola | Adapted to indole glucosinolates | mdpi.complos.org |

Phytoanticipin Role of Glucobrassicin and its Products

Glucobrassicin is considered a phytoanticipin, a pre-formed antimicrobial compound that is present in the plant before any signs of infection. core.ac.uknih.gov These compounds are part of the plant's constitutive defense system. core.ac.uk Upon pathogen attack, the glucobrassicin-myrosinase system is activated, releasing defensive compounds. mdpi.com The breakdown product indole-3-acetonitrile (IAN) is itself a phytoanticipin. wur.nl

In addition to the direct antimicrobial activity of its breakdown products, glucobrassicin metabolism is interconnected with the synthesis of phytoalexins, which are antimicrobial compounds produced by the plant de novo after being challenged by microorganisms. researchgate.net For example, indole-3-acetaldoxime, a precursor in glucobrassicin biosynthesis, is a branch point for the production of the phytoalexin camalexin. frontiersin.org This highlights a coordinated defense strategy where pre-existing defenses are linked to inducible ones. researchgate.net

Glucobrassicin Response to Abiotic Stress

Glucobrassicin also plays a role in how plants respond to non-living environmental stressors. nih.gov

Drought and Water Stress Responses

Plants under drought stress exhibit complex changes in their metabolism, and glucobrassicin appears to be involved in these adjustments. mdpi.comnih.gov Studies on Arabidopsis thaliana have shown that under drought conditions, the content of glucobrassicin increases in both shoots and roots. uni-hannover.deresearchgate.net There is evidence that under drought stress, glucobrassicin is broken down to produce indole-3-acetonitrile (IAN), which can then be converted to the plant hormone indole-3-acetic acid (IAA), or auxin. uni-hannover.defrontiersin.org This suggests that glucobrassicin can serve as a source for auxin synthesis during drought, which is crucial for regulating plant growth and development under water-limited conditions. uni-hannover.defrontiersin.org

The response of glucobrassicin to water stress can vary between different Brassica species and even different parts of the plant. For example, in one study, water stress led to an increase in glucobrassicin in Brassica oleracea var. botrytis and Brassica oleracea var. cross, but a decrease in Brassica oleracea var. italica. mdpi.com

| Plant Part | Response to Drought | Metabolic Role | References |

|---|---|---|---|

| Shoots | Increased glucobrassicin content | Serves as a precursor for auxin (IAA) synthesis via indole-3-acetonitrile (IAN) | uni-hannover.deresearchgate.net |

| Roots | Increased glucobrassicin content |

Low Temperature Stress (Chilling and Freezing)

Exposure to low temperatures, both chilling and freezing, can induce changes in the glucosinolate profile of Brassica plants. mdpi.comnih.gov Research on Brassica oleracea var. acephala (kale) has demonstrated that while chilling temperatures tend to increase the levels of aliphatic glucosinolates, freezing temperatures lead to a significant increase in indolic glucosinolates, with glucobrassicin being the most abundant. mdpi.comnih.govfrontiersin.org This suggests a specific role for glucobrassicin in the plant's response to freezing stress. mdpi.com Another study on kale populations with differing glucosinolate content found that those with higher levels of glucobrassicin and sinigrin (B192396) showed increased resistance to cold temperatures. mdpi.com The accumulation of glucobrassicin under freezing conditions may contribute to the plant's ability to tolerate these harsh conditions, although the precise mechanisms are still under investigation. mdpi.comresearchgate.net

Other Abiotic Stressors (e.g., Nutrient Availability)

The concentration of glucobrassicin in plants is not static; it is influenced by various environmental challenges beyond temperature and water availability. Nutrient status, in particular, plays a significant role in modulating glucobrassicin levels. Glucosinolates, including glucobrassicin, are nitrogen- and sulfur-containing secondary metabolites. researchgate.net Consequently, the availability of these nutrients in the soil directly impacts their synthesis. Research indicates that turnover of glucosinolates occurs in intact plant tissues during periods of sulfur and nitrogen shortage. frontiersin.org

Salt stress is another abiotic factor that affects glucobrassicin content. In studies on pakchoi (Brassica rapa subsp. chinensis), exposure to moderate salt stress (50 mM NaCl) led to a significant increase in the content of indole glucosinolates, including glucobrassicin. ajol.info Even at higher salt concentrations (100 mM NaCl), a significant increase in glucobrassicin was observed. ajol.info This suggests that the accumulation of glucobrassicin may be part of the plant's adaptive response to salinity.

Interactions with Plant Hormone Signaling Pathways

Glucobrassicin metabolism is intricately linked with the signaling pathways of major plant hormones, positioning it at a critical intersection of plant defense, growth, and environmental response.

Role in Auxin Homeostasis and Synthesis

Glucobrassicin serves as a crucial precursor in an alternative pathway for the synthesis of indole-3-acetic acid (IAA), the most common and physiologically active auxin in plants. This pathway is particularly notable in members of the Brassicales order. frontiersin.orgnih.gov The breakdown of glucobrassicin, catalyzed by thioglucosidase enzymes (myrosinases), can yield indole-3-acetonitrile (IAN) in the presence of specifier proteins like nitrile specifier proteins (NSP) or the epithionitrile specifier protein (ESP). frontiersin.orgmdpi.com Subsequently, nitrilase enzymes can convert IAN into IAA. frontiersin.orgnih.gov

Research on Arabidopsis thaliana under drought stress provides strong evidence for this pathway's functional importance. In drought-stressed plants, the content of glucobrassicin was higher in both shoots and roots compared to control plants. frontiersin.orgnih.gov These plants also showed significantly elevated expression of genes involved in this conversion process, including the thioglucosidase BGLU18, NSP1, NSP5, and the nitrilase NIT2. frontiersin.orgnih.gov The corresponding increase in both IAN and IAA levels in these stressed plants suggests an increased use of glucobrassicin as an auxin source to adapt to adverse conditions. frontiersin.orgnih.gov

Furthermore, breakdown products of glucobrassicin can modulate auxin signaling through a different mechanism. Conjugates formed from indole-3-carbinol (another glucobrassicin breakdown product) have been shown in molecular docking simulations to possess auxin inhibitory activities. mdpi.comcabidigitallibrary.org These molecules may act by binding to the auxin receptor TRANSPORT INHIBITOR RESPONSE 1 (TIR1), thereby blocking the binding of IAA and interfering with auxin perception. mdpi.comcabidigitallibrary.org This suggests a dual role for glucobrassicin metabolism: both contributing to the auxin pool via IAN and potentially regulating auxin sensitivity through other breakdown products.

| Finding | Organism/Condition | Implication | Reference(s) |

| Glucobrassicin breakdown yields Indole-3-acetonitrile (IAN), a precursor to the auxin IAA. | Arabidopsis thaliana | Provides a species-specific auxin biosynthesis pathway. | frontiersin.orgnih.gov |

| Drought stress increases glucobrassicin content and the expression of genes for its conversion to IAA. | Arabidopsis thaliana | Suggests glucobrassicin is a key source of auxin during abiotic stress. | frontiersin.orgnih.gov |

| Breakdown products can bind to the auxin receptor TIR1, inhibiting IAA signaling. | In silico / Molecular Docking | Provides a mechanism for feedback regulation of auxin homeostasis. | mdpi.comcabidigitallibrary.org |

| Mutants deficient in glucobrassicin (cyp79b2/b3) have strongly reduced levels of IAN. | Arabidopsis thaliana | Confirms glucobrassicin as the primary source of IAN. | frontiersin.org |

Modulation by Jasmonate (JA) Signaling

The jasmonate signaling pathway, central to plant defense against herbivores and certain pathogens, is a significant regulator of glucobrassicin biosynthesis. nih.gov Application of jasmonic acid (JA) or its volatile ester, methyl jasmonate (MeJA), has been shown to induce the accumulation of indolic glucosinolates, including glucobrassicin, in several plant species. ashs.org In Arabidopsis, MeJA treatment upregulates the transcript levels of genes involved in indolic glucosinolate synthesis. ashs.org

Studies in broccoli have demonstrated that MeJA treatments can significantly increase glucobrassicin concentrations. plos.org Similarly, research in Brassica juncea showed an increase in indolic glucosinolates after MeJA treatment. mdpi.com This induction is part of a broader defense response, as JA signaling typically activates the production of anti-herbivore compounds. nih.govmdpi.com

Interaction with Salicylic (B10762653) Acid (SA) Pathways

The salicylic acid (SA) signaling pathway, primarily associated with defense against biotrophic pathogens, also interacts with glucobrassicin metabolism, often in an antagonistic manner to the JA pathway. researchgate.net Unlike JA, which generally promotes indolic glucosinolate accumulation, SA can have a differential effect.

In Arabidopsis, SA treatment has been reported to induce the accumulation of 4-methoxyglucobrassicin (B122029) while simultaneously decreasing the levels of its precursor, glucobrassicin, as well as neoglucobrassicin (B1238046). frontiersin.orgnih.govoup.com This suggests that SA signaling promotes the conversion of glucobrassicin into its methoxylated form, which itself is a signaling molecule involved in defense against bacteria and fungi. ebi.ac.uk This dynamic shift in the glucosinolate profile is a key part of the plant's tailored defense response. The crosstalk between SA and JA is a critical factor, as these pathways can antagonize each other, leading to complex outcomes in glucosinolate regulation. researchgate.netoup.com The effect of SA can also be concentration-dependent, further complicating the interaction. oup.com

Cross-Talk with Brassinosteroids (BR)

Brassinosteroids (BRs), a class of steroid phytohormones crucial for plant growth and development, act as negative regulators of glucosinolate biosynthesis. frontiersin.orgoup.com Research in Arabidopsis thaliana has shown that the application of 24-epibrassinolide (B1217166) (a bioactive BR) significantly decreases the content of both aliphatic and indolic glucosinolates, including glucobrassicin and neoglucobrassicin. oup.comresearchgate.netsemanticscholar.org

This repressive effect is confirmed by genetic studies. Mutants deficient in BR biosynthesis, such as cpd, accumulate significantly higher levels of glucosinolates. oup.comresearchgate.net Conversely, transgenic plants that overexpress the BR biosynthetic gene DWF4 show dramatically reduced glucosinolate content. oup.comresearchgate.net The signaling pathway involves the key transcription factors BZR1 and BES1. oup.comresearchgate.net These factors, upon activation by the BR signaling cascade, are thought to be responsible for the inhibiting role of BR in glucosinolate biosynthesis, potentially by interacting with MYB transcription factors that regulate glucosinolate biosynthetic genes. frontiersin.orgoup.com Microarray data has also shown that CYP79B2, a key gene in the biosynthesis of indolic glucosinolates, is downregulated by BR treatment. frontiersin.orgoup.com

| Hormone | General Effect on Glucobrassicin | Key Mediators/Observations | Reference(s) |

| Auxin (IAA) | Precursor relationship; feedback regulation | Glucobrassicin is a source of IAA via the IAN pathway, especially under stress. Breakdown products may inhibit the TIR1 auxin receptor. | frontiersin.orgnih.govmdpi.com |

| Jasmonic Acid (JA) | Induction | Induces expression of biosynthetic genes; promotes accumulation of glucobrassicin and its derivatives (e.g., neoglucobrassicin). | nih.govashs.orgplos.org |

| Salicylic Acid (SA) | Repression/Modification | Decreases glucobrassicin levels while increasing its derivative, 4-methoxyglucobrassicin. | frontiersin.orgnih.govoup.com |

| Brassinosteroids (BR) | Repression | Downregulates biosynthetic genes (CYP79B2) via transcription factors BZR1 and BES1, leading to decreased accumulation. | frontiersin.orgoup.comresearchgate.net |

Glucobrassicin Impact on Plant Growth and Development

Glucobrassicin's influence on plant growth and development is primarily indirect, stemming from its roles in hormone regulation and defense. By serving as a conditional source of auxin, glucobrassicin contributes to the plant's ability to manage growth-related processes, particularly under stress. frontiersin.orgnih.gov Auxin is fundamental for numerous developmental processes, including cell elongation, root development, and vascular tissue formation. mdpi.com The ability to synthesize auxin from glucobrassicin provides plants like Arabidopsis with enhanced metabolic flexibility to maintain growth and development during challenging conditions such as drought. frontiersin.orgnih.gov

The production of defensive compounds, however, comes at a metabolic cost. The synthesis of glucosinolates can be resource-demanding, and high constitutive levels of these compounds may lead to a reduction in growth or yield in the absence of stress from pests or pathogens. csic.es This represents a classic growth-defense trade-off, where resources are allocated to defense at the potential expense of primary metabolism and growth. researchgate.netcsic.es

Glucobrassicin levels also change throughout the plant's life cycle, indicating a role in developmental regulation. Studies in Brassica rapa have shown a shift in the glucosinolate profile during growth, with a higher proportion of indolic glucosinolates like glucobrassicin found in adult plants compared to young seedlings. doi.org This developmental shift suggests that glucobrassicin and its derivatives are particularly important for the defense and physiological function of mature plant tissues. Ultimately, glucobrassicin's impact is contextual, influencing growth and development by mediating the interplay between stress responses, defense allocation, and hormone homeostasis.

Influence on Root Architecture and Growth

Glucobrassicin plays a pivotal, albeit indirect, role in shaping root systems, primarily by serving as a precursor to the auxin, indole-3-acetic acid (IAA). frontiersin.orgnih.gov This connection is a specialized trait of Brassicales members, providing them with an additional pathway for auxin biosynthesis, which is particularly significant under certain environmental conditions. frontiersin.orgnih.gov

The metabolic conversion begins with the hydrolysis of glucobrassicin, a reaction that can be catalyzed by myrosinase enzymes. wikipedia.org In the presence of nitrile-specifier proteins, this breakdown yields indole-3-acetonitrile (IAN). frontiersin.orgnih.govresearchgate.net Subsequently, nitrilase enzymes, such as NIT2 in Arabidopsis thaliana, convert IAN into IAA. frontiersin.orgresearchgate.net This pathway from glucobrassicin to IAA has been shown to be upregulated during drought stress, suggesting its importance in stress adaptation. frontiersin.orgnih.govresearchgate.net Under such conditions, plants exhibit higher levels of glucobrassicin in both shoots and roots, alongside increased expression of the genes required for its conversion to IAA. frontiersin.orgnih.gov

Research has also highlighted the importance of this pathway during nutrient deprivation. For instance, under sulfur starvation, an intensified turnover of glucobrassicin to produce IAN, and subsequently IAA, has been observed to initiate root growth. frontiersin.org However, the influence of glucobrassicin-derived products on roots is complex. While the production of IAA generally promotes root development, another hydrolysis product of glucobrassicin, indole-3-carbinol, has been found to inhibit root growth in Arabidopsis thaliana by interfering with auxin signaling. csic.es

Table 1: Research Findings on Glucobrassicin's Role in Root Architecture

| Finding | Organism/Condition | Key Takeaway | Citation |

|---|---|---|---|

| Glucobrassicin serves as a source of auxin (IAA) via an IAN intermediate. | Arabidopsis thaliana under drought stress | This pathway provides an alternative route for auxin synthesis, crucial for stress response. | frontiersin.orgnih.gov |

| Increased turnover of glucobrassicin initiates root growth. | Plants under sulfur starvation | Demonstrates the role of glucobrassicin metabolism in nutrient-sensing and developmental responses. | frontiersin.org |

| The hydrolysis product indole-3-carbinol inhibits root growth. | Arabidopsis thaliana | Highlights the complexity of glucobrassicin breakdown, where different products can have opposing effects on root development. | csic.es |

| Glucobrassicin content is significantly lower in roots compared to leaves. | Arabidopsis thaliana | Suggests a potential transport of glucobrassicin or its derivatives within the plant to where they are needed. | frontiersin.org |

Effects on Biomass Accumulation

Several studies indicate a negative correlation between glucobrassicin levels and biomass. Research on Brassica oleracea showed that plants with higher constitutive levels of glucobrassicin and sinigrin exhibited decreased biomass production. csic.es This aligns with the concept that the production of defense compounds like glucosinolates diverts resources that could otherwise be used for growth. researchgate.net The timing of stress can also influence this relationship; one study found negative correlations between biomass and defense compounds when plants were treated in the morning or evening, but a positive correlation with midday treatment. researchgate.net

Conversely, other research has found positive associations. One study evaluating the agronomic performance of high-glucobrassicin Brassica oleracea lines reported a significant increase in both fresh and dry foliar weight compared to low-glucobrassicin lines. csic.es Furthermore, the application of certain auxins, which can be derived from glucobrassicin, has been shown to enhance the growth of hairy root cultures in mustard (Brassica juncea), suggesting a potential for growth promotion. updatepublishing.com The effect of nitrogen and sulfur fertilization timing on white cabbage also demonstrated a complex interaction where different fertilization strategies altered both glucobrassicin levels and total aboveground biomass, indicating that nutrient availability mediates the relationship between this compound and growth. researchgate.net

Table 2: Research Findings on Glucobrassicin's Effect on Biomass

| Finding | Organism/Condition | Key Takeaway | Citation |

|---|---|---|---|

| Increased glucobrassicin content is associated with decreased biomass production. | Brassica oleracea | Supports the growth-defense trade-off hypothesis, where investment in defense limits growth. | csic.es |

| High-glucobrassicin lines showed increased fresh and dry foliar weight. | Brassica oleracea | Suggests that under certain conditions, higher glucobrassicin is not detrimental to, and may even be associated with, greater biomass. | csic.es |

| The relationship between biomass and defense compounds is affected by the time of day stress is applied. | Brassica crops | Indicates an interplay between stress response, defense metabolism, and circadian regulation of growth. | researchgate.net |

| Nitrogen and sulfur fertilization timing affects both glucobrassicin concentration and aboveground biomass. | White Cabbage (Brassica oleracea) | Nutrient status is a critical factor that modulates the allocation of resources to either growth or defense compound synthesis. | researchgate.net |

Regulation of Stomatal Aperture

Stomata, the microscopic pores on the leaf surface, are critical for gas exchange and water regulation. Emerging evidence indicates that glucobrassicin and its metabolic products are involved in the complex signaling networks that control stomatal movements. researchgate.net

The hydrolysis of glucosinolates by myrosinase enzymes, which can be stored in guard cells, produces isothiocyanates (ITCs). researchgate.net These ITCs have been identified as potent regulators of stomatal aperture. csic.esresearchgate.net For example, the application of allyl-isothiocyanate (derived from sinigrin, another glucosinolate) induces stomatal closure in Arabidopsis thaliana. csic.es This response is mediated by the production of reactive oxygen species (ROS) and nitric oxide, and an increase in cytosolic calcium levels, which are all key components of the stomatal closure signaling pathway. csic.es

This regulatory role connects glucosinolate metabolism to the plant's response to drought. By promoting stomatal closure, these compounds help reduce water loss through transpiration. csic.es In line with this, Brassica oleracea plants with higher glucosinolate content were observed to have a higher water index, which was likely related to reduced stomatal opening. csic.es The glucosinolate-myrosinase system also appears to interact with abscisic acid (ABA), a key hormone in stress response and stomatal regulation. csic.esresearchgate.net

Table 3: Research Findings on Glucobrassicin's Role in Stomatal Aperture

| Finding | Organism/Condition | Key Takeaway | Citation |

|---|---|---|---|

| Glucosinolate metabolism is linked to stomatal control and drought resistance. | Arabidopsis thaliana | Positions glucosinolates as key components of the plant's machinery for managing water stress. | researchgate.net |

| Isothiocyanates (ITCs), breakdown products of glucosinolates, induce stomatal closure. | Arabidopsis thaliana | Identifies a specific molecular mechanism by which glucosinolate hydrolysis affects stomatal function. | csic.esresearchgate.net |

| Higher glucosinolate content correlates with increased plant water content. | Brassica oleracea | Provides physiological evidence for the role of glucosinolates in improving plant water status, likely via stomatal regulation. | csic.es |

| The glucosinolate-myrosinase system interacts with ABA signaling to modify leaf processes. | General plant physiology | Suggests glucobrassicin metabolism is integrated with major hormonal pathways that control plant responses to environmental stress. | csic.es |

Role in Circadian Rhythms and Flowering

The circadian clock is an internal timekeeping mechanism that allows plants to anticipate daily environmental changes, such as the transition from dark to light. This internal clock regulates a vast array of physiological processes, including metabolism, growth, and flowering time. csic.esfrontiersin.org Recent studies have shown that the accumulation of glucosinolates, including glucobrassicin, is under the control of the circadian clock. csic.esresearchgate.net

In several Brassica cultivars, glucosinolate levels have been observed to oscillate in a rhythmic pattern that persists even under constant light conditions, a hallmark of circadian regulation. researchgate.net This suggests that plants can anticipate periods of high herbivore activity by timing the production of their chemical defenses. researchgate.netresearchgate.net The clock-regulated genes identified in Brassica are known to be involved in both primary and secondary metabolism, providing a genetic link between the circadian clock and glucosinolate biosynthesis. csic.es

The GIGANTEA (GI) gene, a key component of the circadian clock, has been directly implicated in this regulation. nih.gov In Chinese cabbage (Brassica rapa), suppressing the BrGI gene not only disrupted circadian rhythms but also altered the profile of glucosinolates. nih.gov Given that the circadian clock and genes like GI are also central regulators of the transition to flowering, this establishes a potential link between glucobrassicin metabolism and reproductive timing. csic.esfrontiersin.org Sugars, which are closely linked to the circadian clock, also play a role in flowering time control, and it is plausible that metabolic pathways like that of glucobrassicin are integrated into this complex regulatory network. frontiersin.org

Table 4: Research Findings on Glucobrassicin's Role in Circadian Rhythms and Flowering

| Finding | Organism/Condition | Key Takeaway | Citation |

|---|---|---|---|

| Glucosinolate levels exhibit a rhythmic pattern of accumulation under the control of the circadian clock. | Brassica cultivars | Demonstrates that the synthesis of these defense compounds is a time-of-day dependent process. | researchgate.net |

| The circadian clock gene GIGANTEA (GI) influences glucosinolate biosynthesis. | Chinese Cabbage (Brassica rapa) | Provides a direct genetic link between the core clock machinery and the regulation of glucosinolate levels. | nih.gov |

| Clock-regulated genes in Brassica are required for primary and secondary metabolism. | Brassica species | Highlights the broad regulatory scope of the circadian clock in coordinating plant physiology, including the production of glucobrassicin. | csic.es |

| The circadian clock is a central regulator of flowering time. | General plant biology | The regulation of glucobrassicin by the clock suggests its potential involvement in the network that controls developmental transitions like flowering. | frontiersin.org |

Ecological Interactions and Environmental Influences on Glucobrassicin

Impact of Abiotic Environmental Factors on Glucobrassicin Content

The biosynthesis and accumulation of glucobrassicin are highly responsive to non-living environmental conditions. Factors such as temperature, light, water, and soil composition play crucial roles in modulating the levels of this compound in plant tissues.

Temperature is a critical environmental factor that governs the concentration of glucobrassicin in plants. Research indicates that temperature fluctuations can lead to significant changes in the glucosinolate profile.

Low Temperatures: Conversely, low temperatures can have a differing effect. While some studies suggest that low temperatures generally reduce glucosinolate content mdpi.com, others have found that chilling and freezing temperatures can lead to an increase in specific glucosinolates. In Brassica oleracea var. acephala, freezing temperatures significantly increased the total amount of indolic glucosinolates, with glucobrassicin being the most abundant and nearly doubling in content. mdpi.com Another study on Chinese broccoli found that a lower root temperature of 10°C nearly tripled the levels of glucobrassicin in the leaves compared to a 20°C root temperature. mdpi.com Storage at a low temperature of 4°C has also been shown to increase glucobrassicin content in some Brassica vegetables like broccoli, kohlrabi, and cabbage. scielo.br

Table 1: Effect of Temperature on Glucobrassicin Content in Various Brassica Species

| Plant Species | Temperature Condition | Effect on Glucobrassicin | Reference |

| Brassica oleracea (general) | High temperature | Increase | mdpi.com |

| Brassica napus | Prolonged heat stress (30°C day/24°C night) | Decrease | frontiersin.orgbiorxiv.org |

| Brassica oleracea var. acephala | Freezing temperature (-8°C) | Significant increase | mdpi.com |

| Brassica oleracea var. alboglabra | Low root temperature (10°C) | ~3-fold increase | mdpi.com |

| Broccoli, Kohlrabi, Cabbage | Storage at 4°C | Increase | scielo.br |

Light, as the primary energy source for plants, significantly influences their metabolism, including the production of secondary metabolites like glucobrassicin.

Light Intensity: The effect of light intensity on glucobrassicin content can vary. In broccoli microgreens, the content of glucobrassicin increased with enhancing light intensity. mdpi.comresearchgate.net However, another study on pakchoi showed that low light intensity increased the concentration of glucobrassicin. researchgate.net Research on Brassica oleracea has also indicated that total glucosinolate content decreased with increasing light intensity. nih.gov These contrasting results suggest that the response of glucobrassicin to light intensity may be species-specific or dependent on other interacting factors.

Solar Radiation: The duration of daily solar radiation has also been identified as a factor influencing glucobrassicin levels. researchgate.netresearchgate.net One study found a very weak negative impact of mean solar radiation on glucobrassicin content five days before sampling. researchgate.net Spring season crops, which grow under high light intensity and longer days, have been reported to contain increased total glucosinolate concentrations. mdpi.com

Water availability is a key determinant of plant growth and can induce stress responses that alter the plant's chemical composition, including its glucobrassicin content.

Drought Stress: The impact of water stress on glucobrassicin levels appears to be complex and can vary between different plant parts and species. In some Brassica oleracea varieties, the amount of glucobrassicin increased under water stress conditions. mdpi.com For instance, in Brassica oleracea var. botrytis and a Brassica oleracea var. cross, glucobrassicin increased from 14.1% to 24.5% of total glucosinolates under drought. mdpi.com However, in other varieties like Brassica oleracea var. italica, indolic glucosinolates, including glucobrassicin, decreased under drought stress. mdpi.com In Arabidopsis thaliana, mild drought stress led to a significant decrease in glucobrassicin content in the leaves, while severe drought stress resulted in significantly higher levels of glucobrassicin. nih.gov It has been suggested that glucobrassicin may serve as a source of auxin in drought-stressed Arabidopsis thaliana. frontiersin.org

Salinity Stress: Salinity, which also induces water-related stress, can affect glucobrassicin levels. In pakchoi, treatment with 50 mM and 100 mM NaCl significantly increased the content of glucobrassicin. ajol.info

The nutrient profile of the soil is fundamental to the biosynthesis of glucosinolates, as these compounds contain both sulfur and nitrogen.

Sulfur (S): As a core component of the glucosinolate molecule, sulfur availability is critical. Increased sulfur fertilization has been shown to increase glucobrassicin concentrations in broccoli florets. researchgate.netashs.org In watercress, glucobrassicin levels responded to changes in sulfur fertility concentrations. acs.org

Nitrogen (N): Nitrogen is another essential element for glucosinolate synthesis. The effect of nitrogen fertilization on glucobrassicin can be complex and may interact with sulfur availability. In cabbage, higher nitrogen fertilization rates led to a decrease in glucobrassicin levels, regardless of sulfur application. nih.gov At a standard nitrogen rate, however, sulfur fertilization increased glucobrassicin levels. nih.gov In another study on cabbage, total glucosinolates and glucobrassicin concentrations were maximized at low nitrogen and high sulfur application rates. ashs.org Conversely, in watercress, glucobrassicin responded to changes in nitrogen fertility treatments. acs.org Research on broccoli has shown that both aliphatic and indole (B1671886) glucosinolates, including glucobrassicin, increase in concentration with increasing rates of nitrogen, whether from synthetic or organic sources. scu.edu.au

Phosphorus (P): Phosphorus deficiency has been found to significantly increase the concentration of glucobrassicin in pakchoi, particularly under normal light intensity. researchgate.net

Selenium (Se): Selenium application can also influence glucobrassicin content. In radish, high concentrations of selenate (B1209512) (40 μM) in a hydroponic solution resulted in a 30% decrease in leaf glucobrassicin. frontiersin.org However, in soil-grown radish, foliar application of 5 mg Se per plant led to an increase in glucobrassicin content in the leaves. frontiersin.org In broccoli sprouts, selenium supplementation did not significantly change glucobrassicin levels. nih.gov

Table 2: Influence of Soil Nutrients on Glucobrassicin Content

| Nutrient | Plant Species | Effect on Glucobrassicin | Reference |

| Sulfur (S) | Broccoli | Increase | researchgate.netashs.org |

| Nitrogen (N) | Cabbage | Decrease at high rates | nih.gov |

| Nitrogen (N) & Sulfur (S) | Cabbage | Maximized at low N, high S | ashs.org |

| Phosphorus (P) | Pakchoi | Increase with deficiency | researchgate.net |

| Selenium (Se) | Radish (hydroponic) | Decrease at high concentration | frontiersin.org |

| Selenium (Se) | Radish (soil) | Increase with foliar application | frontiersin.org |

Water Availability and Stress Levels

Biotic Interactions Influencing Glucobrassicin Profile

The concentration of glucobrassicin is not only shaped by the physical environment but is also intricately linked to the biological interactions a plant has with other organisms, particularly herbivores.

Glucobrassicin is a key player in the chemical defense systems of plants against herbivores, leading to a coevolutionary arms race.

Induced Defense: The synthesis of indole glucosinolates like glucobrassicin is often induced by herbivory. csic.es This means that when a plant is attacked by an herbivore, it increases its production of glucobrassicin as a defense mechanism. ceplas.eu For example, foliar herbivory on Brassica oleracea led to a significant increase in glucobrassicin levels in the roots. wur.nl

Deterrent and Toxic Effects: The breakdown products of glucobrassicin, primarily isothiocyanates, can be toxic or act as feeding deterrents to generalist herbivores. researchgate.netsrce.hr These compounds can reduce herbivore survival and growth. researchgate.net

Specialist Herbivores: While glucobrassicin can deter generalist herbivores, specialist herbivores that have co-evolved with Brassica plants can tolerate and sometimes even use these compounds as feeding and oviposition stimulants. wur.nld-nb.info However, even for specialists, high concentrations of glucosinolates can have detrimental effects. wur.nl Some specialist insects, like the turnip sawfly Athalia rosae, can sequester glucobrassicin from their host plants and use it for their own defense. nih.gov

Differential Responses to Herbivores: Different types of herbivores can elicit different responses in glucobrassicin levels. For example, in one study, caterpillar feeding led to an increase in glucobrassicin concentrations, while aphid feeding primarily increased the levels of a related compound, 4-hydroxyglucobrassicin (B1195005). ugent.be

Interactions with Root-Associated Microbial Communities

Glucobrassicin and other glucosinolates play a role in the complex interactions between plants and the microbial communities in the soil surrounding their roots, an area known as the rhizosphere. nih.gov These interactions are bidirectional, with glucosinolates influencing the microbial composition and, conversely, microbes affecting glucosinolate production.

The breakdown of Brassica plant matter, which releases glucosinolates and their hydrolysis products like isothiocyanates, can stimulate beneficial microbial communities. researchgate.net These microbes are crucial for nutrient availability, particularly sulfur and nitrogen, and for suppressing pathogens. researchgate.net Root exudates, which include a variety of primary and secondary metabolites, are a key factor in shaping the rhizosphere microbiome. frontiersin.orgnih.gov These exudates can account for a significant portion of the carbon fixed by the plant through photosynthesis and serve as nutrient sources and signaling molecules for microbes. frontiersin.orgnih.gov

Research has shown that specific chemical compounds produced by plants under nutrient-limiting conditions can stimulate a unique bacterial root microbiota. nih.gov For instance, under iron starvation, some plants secrete coumarins, which mediate interactions with microbes that improve the plant's iron uptake. nih.gov Similarly, the presence of glucosinolates and their breakdown products can influence the composition and function of the root microbiome.

Pathogen-Induced Changes in Glucobrassicin Levels

Plants can alter their chemical defenses in response to pathogen attacks, and glucobrassicin levels are often modulated during these interactions. The accumulation of glucosinolates, particularly indole glucosinolates like glucobrassicin, is a known defense response in Brassica species against various pathogens. nih.govmdpi.com

Infection with the necrotrophic bacterium Pectobacterium brasiliense, which causes soft rot disease in Brassica rapa, has been shown to significantly increase the levels of glucobrassicin and neoglucobrassicin (B1238046). frontiersin.orgnih.gov In one study, the content of these two indole glucosinolates more than doubled after inoculation with the pathogen. frontiersin.orgnih.gov This response is linked to the plant hormone jasmonic acid (JA), which acts as a signaling molecule to induce the biosynthesis of indole glucosinolates. frontiersin.orgnih.gov

Similarly, infection with the fungal pathogen Leptosphaeria maculans, the causal agent of blackleg disease, can induce changes in glucobrassicin levels in cabbage. frontiersin.org Studies have shown that resistant cabbage lines exhibit a significant increase in the accumulation of indole glucosinolates, including glucobrassicin, upon infection. nih.gov The anti-fungal activity of glucobrassicin and its breakdown products has been demonstrated in in-vitro analyses. nih.gov

The response of glucobrassicin levels to pathogens can be specific to the pathogen and the plant's resistance level. For example, in kale, infection with Xanthomonas campestris pv. campestris (Xcc) has been shown to modulate the levels of glucobrassicin. nih.gov Research suggests that increased levels of both aliphatic and indolic glucosinolates can confer resistance against this pathogen in cabbage. nih.gov

| Pathogen | Host Plant | Observed Change in Glucobrassicin Level | Associated Findings |

|---|---|---|---|

| Pectobacterium brasiliense | Brassica rapa | Increased | Glucobrassicin and neoglucobrassicin content more than doubled. frontiersin.orgnih.gov |

| Leptosphaeria maculans | Cabbage | Increased in resistant lines | Associated with enhanced resistance to blackleg disease. frontiersin.org |

| Xanthomonas campestris pv. campestris (Xcc) | Kale, Cabbage | Modulated/Increased | Increased levels of indole glucosinolates linked to disease resistance. nih.gov |

Cultivar and Genotype-Specific Variations in Glucobrassicin Profiles

The concentration of glucobrassicin can vary significantly among different cultivars and genotypes of Brassica vegetables. mdpi.comnih.gov These differences are largely due to genetic factors that regulate the biosynthesis of glucosinolates. mdpi.comzobodat.at

Studies on various Brassica crops have consistently shown that genotype is a major determinant of the glucosinolate profile. plos.orgresearchgate.net For example, research on broccoli has revealed that some cultivars with high concentrations of the aliphatic glucosinolate glucoraphanin (B191350) tend to have lower levels of glucobrassicin and neoglucobrassicin. plos.orgresearchgate.netorgprints.org Conversely, genotypes with high levels of glucobrassicin and neoglucobrassicin are often early-maturing F1 hybrids. researchgate.netorgprints.org

In a study of different kale cultivars, glucobrassicin was found to be the most predominant glucosinolate in all cultivars tested. ksbec.org However, the total glucosinolate content and the levels of other individual glucosinolates varied significantly among the cultivars. ksbec.org This variation is linked to the differential expression of genes involved in glucosinolate biosynthesis. ksbec.org

Research comparing different Brassica oleracea cultivars, such as curly kale, pointed cabbage, red cabbage, savoy cabbage, and white cabbage, also highlights the role of genotype in glucosinolate content. zobodat.at When grown under the same environmental conditions, significant differences in individual glucosinolate levels were observed between the cultivars. zobodat.at For instance, the indolyl glucosinolate content was highest in the roots of curly kale and lowest in white cabbage. zobodat.at

The genetic basis for these variations is complex, with indole glucosinolates like glucobrassicin being influenced by both genotype and environmental conditions, as well as their interaction. nih.gov This makes breeding for specific indole glucosinolate profiles more challenging compared to aliphatic glucosinolates. nih.gov

| Brassica Type | Cultivar/Genotype | Relative Glucobrassicin Content | Key Findings |

|---|---|---|---|

| Broccoli | Early-maturing F1 hybrids | High | Often have lower levels of glucoraphanin. researchgate.netorgprints.org |

| Broccoli | Late-maturing F1 hybrids and open-pollinated cultivars | Low | Tend to have higher levels of glucoraphanin. researchgate.net |

| Kale | 'Man-Choo', 'Mat-Jjang', 'Red-Curled' | Predominant glucosinolate | 'Man-Choo' had the highest glucobrassicin content. ksbec.org |

| Cabbage | Curly Kale (roots) | High | Highest indolyl glucosinolate content among tested cabbages. zobodat.at |

| Cabbage | White Cabbage (roots) | Low | Lowest indolyl glucosinolate content among tested cabbages. zobodat.at |

Influence of Agricultural Practices on Glucobrassicin Accumulation

Fertilization: Nitrogen fertilization has been shown to affect glucosinolate content. In a study on two broccoli cultivars, the application of nitrogen fertilizer influenced the levels of glucosinolates, with glucobrassicin being one of the prevailing glucosinolates in the spring/summer growing season. ftb.com.hr In cabbage, the dominant glucosinolate detected was glucobrassicin, and indole forms accounted for approximately 80% of the total glucosinolates regardless of the nitrogen and sulfur application rates. researchgate.net

Farming Systems: There is evidence to suggest that organic farming practices can lead to higher levels of certain glucosinolates compared to conventional methods. researchgate.net A study on broccoli found that levels of glucobrassicin and neoglucobrassicin were significantly higher in crops grown under fully organic management compared to fully conventional management. irishorganicassociation.ie Another study also reported that organically grown broccoli and red cabbage contained significantly higher amounts of glucobrassicin than their conventionally grown counterparts. researchgate.net However, the effects can be complex and may not apply to all glucosinolates or all crops, with some studies showing no significant difference or even higher levels in conventionally grown produce. researchgate.net

Irrigation and Salinity: Water availability and salinity are other agricultural factors that can influence glucosinolate content. mdpi.com Water stress, for instance, has been shown to increase the amount of glucobrassicin in some Brassica oleracea varieties. mdpi.com

Advanced Methodologies for Glucobrassicin Research

Extraction and Sample Preparation Techniques

The initial step in glucobrassicin research involves its extraction from the plant material. This stage is critical as the stability of glucosinolates can be compromised by endogenous enzymes.

The primary challenge in extracting glucosinolates like glucobrassicin is preventing their enzymatic hydrolysis by myrosinase, an enzyme that becomes active when plant tissues are damaged. nih.govuantwerpen.be Effective inactivation of myrosinase is therefore a fundamental step for accurate quantification.

Several methods are employed to ensure glucosinolate stability:

Heat Treatment : Applying heat is a common and effective way to denature and deactivate myrosinase. researchgate.net Methods include blending the sample with boiling methanol (B129727) (70-80%) or water, which rapidly inactivates the enzyme. nih.govcabidigitallibrary.orgmdpi.com Microwave-assisted blanching and steam blanching have also been investigated as effective means to inhibit myrosinase activity before subsequent drying or extraction. cabidigitallibrary.orgmdpi.comnih.gov Glucobrassicin has been noted to be the most heat-sensitive among several glucosinolates, while glucoraphanin (B191350) is more heat-stable. cabidigitallibrary.org

Solvent Extraction : The choice of extraction solvent is critical. Aqueous methanol, typically at 70%, is widely used. nih.govnih.gov Some procedures opt for cold methanol instead of boiling methanol to enhance safety and improve the final concentration of glucosinolates. researchgate.net Studies have shown that a 70% methanol solution can be more effective for extraction than water alone. mdpi.com Ultrasound-assisted extraction (USAE) has been developed as a green alternative, sometimes using ethanol, which can improve extraction efficiency under milder conditions compared to standard ISO procedures. nih.gov

Sample Preservation : For large plant tissues, freeze-drying the samples after freezing at very low temperatures (e.g., -80°C) is a common practice to inhibit myrosinase activity before grinding the material into a fine powder for extraction. mdpi.com For smaller tissues, grinding the frozen-fresh samples with liquid nitrogen can also effectively inhibit enzyme activity. mdpi.com Once extracted, glucosinolates have shown stability for extended periods when stored at low temperatures (-20°C). researchgate.net

Historically, the analysis of glucosinolates, particularly by Gas Chromatography (GC), required a derivatization step because these compounds are not sufficiently volatile for direct GC analysis. mdpi.comresearchgate.net The most common method is desulfation.

The desulfation process typically involves the following steps:

Purification : The crude extract containing intact glucosinolates is first purified using an ion-exchange column (e.g., DEAE-Sephadex). nih.govmdpi.com

Enzymatic Reaction : While the glucosinolates are bound to the column, a purified sulfatase enzyme (aryl sulfatase from Helix pomatia) is added. nih.govwur.nl This enzyme specifically cleaves the sulfate (B86663) group from the glucosinolate molecule.

Elution : The resulting desulfoglucosinolates are then eluted from the column with ultrapure water. nih.gov

This procedure yields desulfoglucosinolates, which are more amenable to analysis by High-Performance Liquid Chromatography (HPLC) with UV detection and were essential for GC analysis. nih.govcohlife.org However, this process is time-consuming. cohlife.org Modern analytical techniques, especially those involving Liquid Chromatography-Mass Spectrometry (LC-MS), can directly analyze intact glucosinolates, often making the desulfation step unnecessary. researchgate.netnih.govsemanticscholar.org

Optimization for Glucosinolate Stability

Chromatographic Separation Techniques